Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring:
- A piperidine-4-carboxylate core with an ethyl ester group.
- A thiazolo[3,2-b][1,2,4]triazole ring system substituted with a hydroxyl group at position 6 and an ethyl group at position 2.
- A 3,4-dimethoxyphenyl moiety attached via a methylene bridge.
This compound exemplifies the strategic integration of pharmacophoric elements, including triazole and thiazole rings, which are known to enhance metabolic stability and biological target engagement .
Properties
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-5-18-24-23-27(25-18)21(28)20(33-23)19(15-7-8-16(30-3)17(13-15)31-4)26-11-9-14(10-12-26)22(29)32-6-2/h7-8,13-14,19,28H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGDUUJSVRFXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3,4-dimethoxyphenyl group and a thiazolo-triazole moiety. Its molecular formula is , with a molecular weight of approximately 426.51 g/mol. The compound is soluble in organic solvents and exhibits stability under standard laboratory conditions.
Research indicates that this compound may act through multiple pathways:
- Receptor Modulation : It has been suggested that the compound selectively interacts with sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes and may influence neuroprotection and neuroplasticity .
- Antitumor Activity : Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of thiadiazole and triazole have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The presence of the thiazole ring may contribute to anti-inflammatory properties, as many thiazole-containing compounds have been reported to exhibit such activities by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | IC50 Value | Cell Line/Model | Reference |
|---|---|---|---|
| Sigma receptor agonism | 17.4 nM | In vitro models | |
| Cytotoxicity | 29 µM | HeLa cell line | |
| Anti-inflammatory effects | N/A | Experimental models | Inferred from structure |
Case Studies and Research Findings
Several studies underscore the potential of this compound in therapeutic applications:
- Neuroprotection : In animal models of stroke, related compounds have been shown to enhance brain plasticity and improve sensorimotor function post-injury. This suggests that this compound may offer similar benefits in neuroprotective strategies.
- Anticancer Properties : A study evaluating hybrid derivatives containing thiadiazole structures found significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The incorporation of various moieties into the structure often enhances activity through synergistic effects .
- Inflammatory Disease Models : Compounds with similar functionalities have been tested for their ability to modulate inflammatory responses in models of arthritis and other inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds often exhibit antimicrobial properties. Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate may show similar activities due to the presence of the thiazole and triazole rings. Studies have demonstrated that related compounds possess moderate to good antimicrobial effects against various pathogens including Staphylococcus aureus and Enterococcus faecalis .
Anti-inflammatory Potential
The thiazole moiety is often associated with anti-inflammatory effects. Compounds containing this structure have been shown to inhibit inflammatory pathways and cytokine production in various models . The potential for this compound to modulate these pathways warrants further investigation.
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways. Preliminary studies suggest that this compound might inhibit tumor growth or induce apoptosis in cancer cell lines . The specific mechanisms remain to be elucidated through detailed pharmacodynamic studies.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes . Understanding the mechanism of action is crucial for optimizing its therapeutic use; it likely involves interactions with specific biological targets such as enzymes or receptors involved in inflammation or infection.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives similar to this compound and evaluated their antimicrobial activity against clinical isolates. Results showed significant inhibition zones against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory effects of various thiazole-containing compounds on macrophage cell lines. The results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that this compound may exhibit similar properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thiazolo[3,2-b][1, triazole core contains a sulfur atom in the thioether group, which undergoes nucleophilic substitution under basic conditions. For example:
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Reaction with Amines : The sulfur atom can be displaced by primary or secondary amines to form new thioether derivatives. This reaction typically requires polar aprotic solvents (e.g., DMF) and potassium carbonate as a base at 60–80°C .
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Alkylation : Alkyl halides react with the thioether group to yield alkylated thiazole derivatives, often monitored via thin-layer chromatography (TLC).
Table 1: Reaction Parameters for Nucleophilic Substitution
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl piperidine-4-carboxylate derivative | Benzylamine | DMF, K₂CO₃, 70°C, 12 h | 78 | |
| Ethyl piperidine-4-carboxylate derivative | Methyl iodide | Acetonitrile, RT, 6 h | 65 |
Oxidation of the Thiazole Ring
The thiazole moiety is susceptible to oxidation, particularly at the sulfur atom:
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Peracid Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thiazole ring into a thiazole-1-oxide, altering its electronic properties and biological activity.
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Catalytic Oxidation : Hydrogen peroxide in the presence of tungsten catalysts selectively oxidizes the sulfur atom to a sulfoxide group.
Mechanistic Insight :
The oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium intermediate that rearranges to the sulfoxide.
Hydrolysis of the Ester Group
The ethyl ester group at the piperidine-4-carboxylate position undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Sodium hydroxide (2M) in ethanol/water (1:1) at reflux yields the carboxylic acid derivative .
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Acidic Hydrolysis : Hydrochloric acid (4N) in methanol achieves similar results at room temperature.
Table 2: Hydrolysis Reaction Outcomes
| Condition | Time (h) | Product Purity (%) | Reference |
|---|---|---|---|
| 2M NaOH, reflux | 6 | 92 | |
| 4N HCl, RT | 24 | 85 |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
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Thermal Cyclization : Heating in toluene at 110°C induces intramolecular cyclization between the piperidine nitrogen and the thiazole carbonyl group, forming a bridged tetracyclic structure.
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Acid-Catalyzed Cyclization : Trifluoroacetic acid (TFA) promotes cyclization via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the adjacent amine .
Functionalization of the Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent undergoes electrophilic substitution:
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Nitration : Concentrated nitric acid in sulfuric acid introduces nitro groups at the para position relative to methoxy groups.
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Demethylation : Boron tribromide (BBr₃) in dichloromethane removes methyl groups from the methoxy substituents, yielding catechol derivatives.
Key Data :
-
Nitration at 0°C achieves 70% yield with regioselectivity confirmed via NMR.
-
Demethylation with BBr₃ proceeds quantitatively within 2 hours.
Reductive Amination
The secondary amine in the piperidine ring reacts with aldehydes/ketones under reductive conditions:
-
Sodium Cyanoborohydride : In methanol/acetic acid buffer, this reagent facilitates reductive amination with carbonyl compounds, yielding tertiary amines .
Example Reaction :
Ethyl piperidine-4-carboxylate + Benzaldehyde → N-Benzyl derivative (Yield: 82%) .
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition between the thiazole and
Comparison with Similar Compounds
Methyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS 886908-18-5)
Key Differences :
- Phenyl Substituents: 3,4-Dichloro vs. 3,4-dimethoxy groups. Methoxy groups improve solubility via electron-donating effects and hydrogen-bonding capacity .
- Ester Group : Methyl vs. ethyl ester.
| Property | Target Compound | Dichloro Analog (CAS 886908-18-5) |
|---|---|---|
| Molecular Formula | C₂₂H₂₈N₄O₅S | C₂₀H₂₂Cl₂N₄O₃S |
| Molecular Weight | ~476.5 g/mol | 469.4 g/mol |
| Key Substituents | 3,4-Dimethoxyphenyl, ethyl ester | 3,4-Dichlorophenyl, methyl ester |
| Predicted logP | ~2.8 (moderate lipophilicity) | ~3.5 (higher lipophilicity) |
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
Key Differences :
- Heterocyclic Core: Pyrrolo-thiazolo-pyrimidine vs. thiazolo-triazole. Impact: Thiadiazole rings introduce additional sulfur atoms, altering electronic properties and ring strain, which may affect binding to enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) .
- Functional Groups: Absence of a piperidine-carboxylate moiety.
Crystallographic and Structural Validation
Q & A
Basic Question: What are the optimal synthetic pathways for this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions, starting with condensation of diethyl oxalate with substituted ketones (e.g., 3,4-dimethoxyphenyl derivatives) under basic conditions (e.g., NaH in toluene) to form intermediate β-keto esters. Subsequent cyclization with hydrazine hydrate generates pyrazole or triazole rings, followed by coupling with thiazolo-triazole moieties using POCl₃ or similar reagents . Key optimizations include:
- Temperature control : Cyclization steps require reflux (80–110°C) to ensure complete ring closure.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.
- Purification : Crystallization in ethanol/methanol mixtures improves purity (>95%) .
Advanced Question: How can structural ambiguities in the thiazolo-triazole-piperidine core be resolved using crystallographic and spectroscopic methods?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement to confirm stereochemistry and hydrogen-bonding networks. For example, the hydroxyl group at position 6 of the thiazolo-triazole ring forms intramolecular hydrogen bonds with the piperidine nitrogen, stabilizing the conformation .
- NMR analysis : ¹H-¹³C HMBC correlations verify connectivity between the 3,4-dimethoxyphenyl group and the methylene bridge. NOESY experiments distinguish axial/equatorial substituents on the piperidine ring .
Basic Question: What physicochemical properties (e.g., pKa, logP) are critical for predicting bioavailability, and how are they determined experimentally?
Methodological Answer:
- pKa determination : Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide (TBAH) reveals the ionizable hydroxyl (pKa ~9.2) and tertiary amine (pKa ~7.8) groups .
- logP measurement : Reverse-phase HPLC (C18 column, methanol/water gradient) correlates retention time with octanol-water partitioning. Experimental logP for this compound is ~2.3, indicating moderate lipophilicity .
Advanced Question: How can molecular docking studies guide the design of analogs targeting fungal CYP51 (14α-demethylase)?
Methodological Answer:
- Target preparation : Retrieve the 14α-demethylase structure (PDB: 3LD6) and prepare it using AutoDock Tools (removing water, adding polar hydrogens).
- Ligand preparation : Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set) and assign partial charges.
- Docking simulations : AutoDock Vina identifies binding poses where the 2-ethyl-6-hydroxythiazolo-triazole moiety interacts with the heme iron, while the 3,4-dimethoxyphenyl group occupies hydrophobic pockets. ΔG values < −8 kcal/mol suggest high affinity .
Advanced Question: How do structural modifications (e.g., replacing methoxy with ethoxy groups) affect antifungal activity in SAR studies?
Methodological Answer:
- Synthesis of analogs : Replace the 3,4-dimethoxyphenyl group with 3,4-diethoxy variants via Ullmann coupling (CuI, K₂CO₃, DMF, 120°C).
- Bioassays : Test against Candida albicans (MIC determination via broth microdilution). Ethoxy-substituted analogs show 2–4× lower MIC values (1.25–2.5 µg/mL) compared to methoxy derivatives (5 µg/mL), likely due to enhanced membrane penetration .
Advanced Question: How can contradictory bioactivity data from different assays (e.g., in vitro vs. in vivo) be reconciled?
Methodological Answer:
- Assay conditions : In vitro MIC assays (RPMI-1640 medium, pH 7.0) may underestimate in vivo efficacy due to protein binding. Use equilibrium dialysis to measure plasma protein binding (>90% for this compound).
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid hydroxylation of the piperidine ring as a cause of reduced in vivo activity. Introduce fluorination at the 4-position of the piperidine to block metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
